N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Descripción
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a tetrahydropyran-4-ylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The compound’s structure combines a six-membered piperidine ring with a sulfonamide group linked to a cyclopropane, which may enhance metabolic stability and modulate electronic properties.
Propiedades
IUPAC Name |
N-[1-(oxan-4-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c17-20(18,14-3-4-14)15-13-2-1-7-16(11-13)10-12-5-8-19-9-6-12/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQLGLKIWYPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOCC2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Substituent Group | Functional Group | Heterocyclic Component |
|---|---|---|---|---|
| N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide | Piperidine | (Oxan-4-yl)methyl | Cyclopropanesulfonamide | Tetrahydropyran (oxane) |
| N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide | Cyclobutane | 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl | Cyclopropanesulfonamide | Pyrrolotriazolopyrazine |
| N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide | Cyclobutane | 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl | 2-Cyanoacetamide | Pyrrolotriazolopyrazine |
| (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine | Pyrrolidine (S-configuration) | 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl | Cyclopropylsulfonyl | Pyrrolotriazolopyrazine |
Functional and Pharmacological Insights
Core Structure Variations :
- The piperidine core in the target compound provides a six-membered ring with conformational flexibility, contrasting with the cyclobutane in Compounds 1 and 2 (smaller, strained ring) and the pyrrolidine in Compound 3 (five-membered, S-configuration). Piperidine’s larger ring may enhance binding pocket compatibility in enzymatic targets compared to cyclobutane’s rigidity or pyrrolidine’s compactness .
Functional Group Impact: The cyclopropanesulfonamide in the target compound and Compound 1 is a strong hydrogen-bond acceptor, whereas Compound 2’s 2-cyanoacetamide introduces a nitrile group with distinct electronic and steric properties.
Heterocyclic Substituents :
- The pyrrolotriazolopyrazine group in Compounds 1–3 is a fused heterocycle likely contributing to π-π stacking or kinase inhibition. By contrast, the target compound’s oxan-4-ylmethyl group lacks aromaticity but may improve aqueous solubility due to the ether oxygen.
Stereochemical Considerations :
- Compound 3’s (S)-pyrrolidine configuration highlights the role of chirality in target selectivity, a feature absent in the racemic or achiral structures of the other compounds.
Hypothesized Pharmacokinetic Differences
- Solubility : The oxane group in the target compound may confer higher solubility than the lipophilic pyrrolotriazolopyrazine substituents in Compounds 1–3.
- Metabolic Stability: Cyclopropanesulfonamide’s resistance to oxidative metabolism could extend half-life compared to Compound 2’s cyanoacetamide, which may undergo hydrolysis.
- Target Affinity : The bulky pyrrolotriazolopyrazine group in Compounds 1–3 suggests higher affinity for kinases or nucleic acid-binding proteins, whereas the target compound’s simpler substituents might favor GPCRs or transporters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
